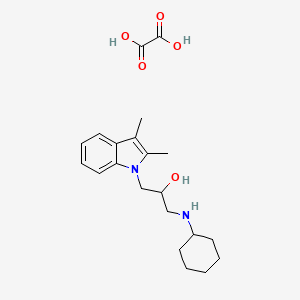

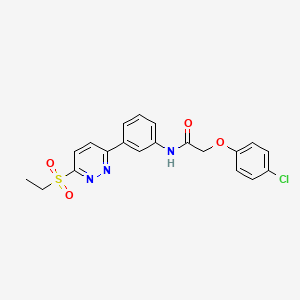

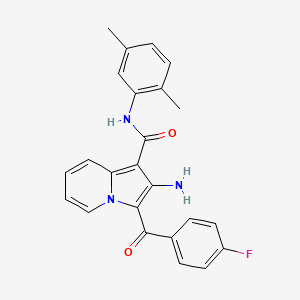

![molecular formula C22H27N5O3 B2928742 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887865-56-7](/img/structure/B2928742.png)

3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Studies have synthesized various imidazole derivatives, including those structurally related to 3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, showing potential antimycobacterial activities. These compounds mimic the structure of potent antimycobacterial agents and exhibit in vitro efficacy against mycobacterial strains. The synthesis involves Pd-catalyzed cross-coupling and Grignard reactions, leading to a variety of potential antimicrobials with varying spacers between the imidazole and aryl groups (Miranda & Gundersen, 2009).

Synthesis of Biotin Precursors

Research has been conducted on the synthesis of 1,3-dibenzyl-4-(4-methoxycarbonylbutyl)-thieno[3,4-d]imidazole-2-one, a key intermediate of biotin. The synthesis employs reductive coupling and ultrasound irradiation to achieve a 71% yield. This process is part of a broader effort to create efficient routes for synthesizing biotin precursors, which are crucial for the biochemical industry and nutritional supplements (Zhao Dan, 2006).

Antiviral Research

Imidazo[1,2-a]-s-triazine nucleosides, including guanine, guanosine, and guanosine monophosphate analogues, have been synthesized and tested for antiviral activity. These compounds, part of the purine analogue family, were evaluated against various viruses in tissue culture, showing moderate activity against rhinovirus at non-toxic dosage levels. Such research contributes to the development of new antiviral drugs based on purine analogues (Kim et al., 1978).

Drug Design and Medicinal Chemistry

1-Desazapurines synthesized from reactions involving imidazole derivatives, such as 3-methoxalylchromone, serve as potent pharmacophores in drug design. These compounds are considered for their therapeutic potential due to their structural similarity to purines, which are integral to many biological processes. The synthesis and modification of these compounds provide a foundation for developing new therapeutic agents (Ostrovskyi et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-13(2)11-26-20(28)18-19(24(5)22(26)29)23-21-25(14(3)15(4)27(18)21)12-16-7-9-17(30-6)10-8-16/h7-10,13H,11-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFRKPBWEKBRLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

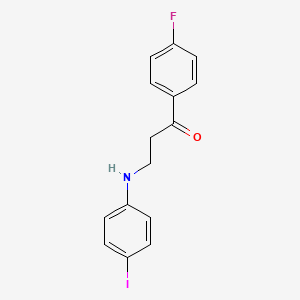

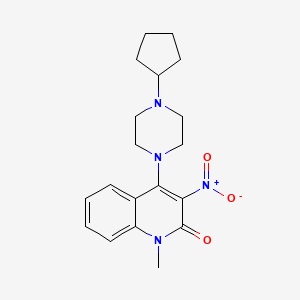

![1-(3-fluorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2928661.png)

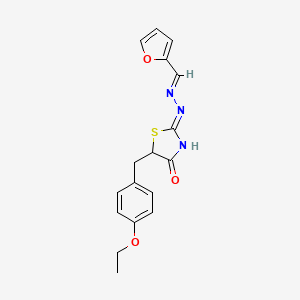

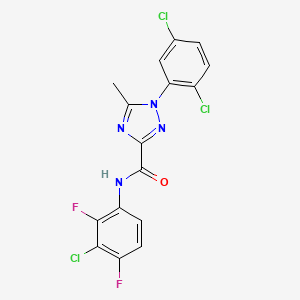

![1-(3-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2928671.png)

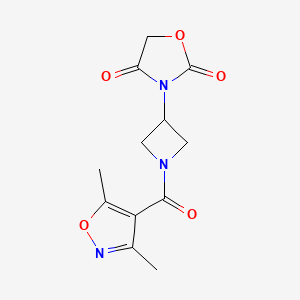

![2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2928681.png)